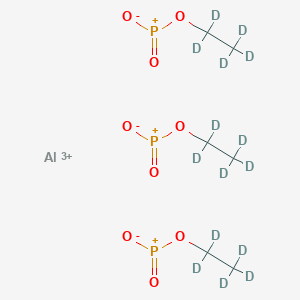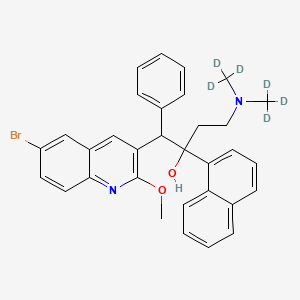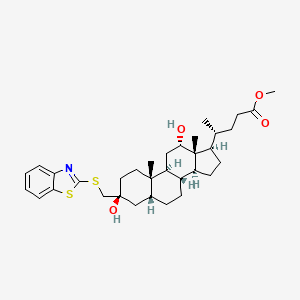
Rpe65-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rpe65-IN-1 is a compound that has garnered significant interest in the field of retinal research. It is known for its role in inhibiting the activity of the retinoid isomerohydrolase enzyme, which is crucial for the visual cycle in vertebrates. This enzyme is responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of visual pigments in photoreceptor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rpe65-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediates: This involves the synthesis of key intermediate compounds that will be used in the final steps of the synthesis.
Coupling Reactions: The intermediates are then subjected to coupling reactions, often using reagents such as palladium catalysts, to form the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency. Additionally, industrial production often involves the use of automated systems to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Rpe65-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Rpe65-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of retinoid isomerohydrolase inhibition.
Biology: Employed in research on the visual cycle and retinal diseases.
Medicine: Investigated for its potential therapeutic applications in treating retinal dystrophies and other visual disorders.
Industry: Utilized in the development of diagnostic tools and assays for retinal research
Wirkmechanismus
Rpe65-IN-1 exerts its effects by inhibiting the activity of the retinoid isomerohydrolase enzyme. This enzyme is responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a crucial step in the visual cycle. By inhibiting this enzyme, this compound disrupts the visual cycle, leading to a decrease in the regeneration of visual pigments. This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emixustat: A retinoid-mimetic compound that also inhibits the activity of retinoid isomerohydrolase.
MB-001: A derivative of emixustat with improved retinoid-likeness and aqueous solubility.
Uniqueness
Rpe65-IN-1 is unique in its specific inhibition of the retinoid isomerohydrolase enzyme, making it a valuable tool for studying the visual cycle and developing potential therapies for retinal diseases. Its specificity and potency distinguish it from other similar compounds, making it a preferred choice for research and therapeutic applications .
Eigenschaften
Molekularformel |
C17H27NO2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1-[3-(cyclohexylmethoxy)phenyl]-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C17H27NO2/c1-18-11-10-17(19)15-8-5-9-16(12-15)20-13-14-6-3-2-4-7-14/h5,8-9,12,14,17-19H,2-4,6-7,10-11,13H2,1H3 |
InChI-Schlüssel |
ZUJMXLRQVDCTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(C1=CC(=CC=C1)OCC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)


![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

methyl phosphate](/img/structure/B12381873.png)
![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)

